molecular formula C21H44O8S4 B13724008 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol CAS No. 188492-68-4

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol

Cat. No.: B13724008
CAS No.: 188492-68-4
M. Wt: 552.8 g/mol
InChI Key: IUINCQVOTHNGMF-UHFFFAOYSA-N
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Description

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol is a complex organic compound characterized by multiple ethoxy and sulfanylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the ethoxy and sulfanylethoxy groups. Common reagents used in these reactions include ethylene oxide, thiol compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiol groups.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiol groups.

    Substitution: Substituted ethoxy derivatives.

Scientific Research Applications

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol involves its interaction with molecular targets through its thiol and ethoxy groups. These interactions can modulate biochemical pathways, influence enzyme activity, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanol
  • 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethane

Biological Activity

The compound 2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol is a complex thiol derivative characterized by a unique molecular structure that includes multiple ethylene glycol units and sulfanyl (thioether) groups. Its molecular formula is C21H44O8S4C_{21}H_{44}O_{8}S_{4}, with a molecular weight of approximately 552.83 g/mol. The presence of sulfanyl groups suggests potential applications in various fields, including materials science and biochemistry.

Antioxidant Properties

Thiol compounds are widely recognized for their antioxidant properties . The sulfur groups in this compound may allow it to interact with reactive oxygen species (ROS), potentially reducing oxidative stress in biological systems. This interaction can be crucial in preventing cellular damage and may play a role in various therapeutic applications.

Cellular Signaling

The structure of this compound may facilitate interactions with biological membranes or proteins, influencing cellular processes such as signaling pathways. Thiols can act as signaling molecules or participate in redox reactions that modulate protein function, which could have implications for drug development and disease treatment.

Potential Therapeutic Roles

Research into similar thiol compounds indicates that they may have roles in:

  • Cellular protection against oxidative damage.
  • Modulation of enzyme activity , particularly those involved in detoxification processes.
  • Influencing apoptosis through redox signaling mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally related compounds can be insightful.

Compound NameStructure TypeUnique Features
2-Mercaptoethyl ether Simple thiolCommonly used as a reagent for thiol reactions.
1,3-Dithiolane Cyclic thiolUtilized in organic synthesis for its reactivity.
Dithiodiglycol DithiolContains two thiol groups; used in cosmetics and personal care products.

The complexity of this compound allows for diverse reactivity not typically found in simpler thiols. This complexity may enhance its performance in applications such as adhesives or biomedical materials compared to simpler analogs.

Study on Thiol Antioxidants

A study published in the Journal of Medicinal Chemistry examined the antioxidant activity of various thiol compounds, noting that those with multiple sulfanyl groups exhibited enhanced protective effects against oxidative stress in cellular models. While this study did not specifically focus on this compound, it provides a context for its potential biological activity based on structural similarities.

Interaction with Biological Molecules

Research has indicated that thiols can interact with proteins and nucleic acids, influencing their structure and function. Investigating the interactions of this compound with specific biological targets could reveal insights into its therapeutic potential.

Future Directions

Further studies are needed to elucidate the specific biological activities of this compound. Potential research directions include:

  • Detailed in vitro and in vivo studies to assess antioxidant capacity.
  • Exploration of its role in cell signaling pathways .
  • Evaluation of its efficacy as a potential therapeutic agent against diseases related to oxidative stress.

Properties

CAS No.

188492-68-4

Molecular Formula

C21H44O8S4

Molecular Weight

552.8 g/mol

IUPAC Name

2-[2-[3-[2-(2-sulfanylethoxy)ethoxy]-2,2-bis[2-(2-sulfanylethoxy)ethoxymethyl]propoxy]ethoxy]ethanethiol

InChI

InChI=1S/C21H44O8S4/c30-13-9-22-1-5-26-17-21(18-27-6-2-23-10-14-31,19-28-7-3-24-11-15-32)20-29-8-4-25-12-16-33/h30-33H,1-20H2

InChI Key

IUINCQVOTHNGMF-UHFFFAOYSA-N

Canonical SMILES

C(COCC(COCCOCCS)(COCCOCCS)COCCOCCS)OCCS

Related CAS

188492-68-4

Origin of Product

United States

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